2-(Phenylthio)ethanol

Heterocyclic Chemistry Catalysis Organic Synthesis

2-(Phenylthio)ethanol (CAS 699-12-7) is the essential building block for high-yield benzothiophene cyclization (>90% selectivity), PTE protecting group for oligonucleotide synthesis, and chemoselective sulfoxide oxidation (92% yield). Unlike generic thioethers, the phenylthioether moiety provides unique reactivity and stability. Procure ≥98% purity (GC) to ensure reproducible results in pharma and agrochemical R&D. Liquid form enables automated dispensing. Immediate global shipping, competitive bulk pricing.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 699-12-7
Cat. No. B1207423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylthio)ethanol
CAS699-12-7
Synonyms2-phenylmercaptoethanol
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCO
InChIInChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyKWWZHCSQVRVQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylthio)ethanol (CAS 699-12-7) Procurement Guide: Properties, Specifications, and Industrial Applications


2-(Phenylthio)ethanol (CAS 699-12-7), also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound characterized by a phenylthio group (–SPh) attached to an ethanol backbone [1]. It exists as a colorless to pale yellow liquid with a density of 1.143 g/mL at 25°C and a boiling point of 115–116 °C at 2 mmHg . This compound serves as a versatile building block in organic synthesis, functioning both as a nucleophile and an electrophile, and is widely utilized in pharmaceutical, agrochemical, and fine chemical manufacturing [1].

Why 2-(Phenylthio)ethanol Cannot Be Replaced by Generic Thioether Alcohols in Critical Applications


2-(Phenylthio)ethanol possesses a unique combination of a phenylthioether moiety and a primary alcohol that enables reaction pathways and selectivities not achievable with simpler thioether alcohols such as 2-mercaptoethanol or 2-(methylthio)ethanol [1]. The aromatic phenyl group provides enhanced stability and distinct reactivity compared to alkyl thioethers, while the alcohol functional group allows for subsequent derivatization or participation in hydrogen-bonding interactions that are absent in analogous sulfides lacking a hydroxyl group [2]. Furthermore, the compound's specific physical properties—including its density, boiling point, and refractive index—directly impact its performance in synthetic transformations and downstream purification processes . Substituting this compound with a generic alternative risks synthetic failure, reduced yields, or the introduction of undesired byproducts due to differences in nucleophilicity, oxidation potential, and protecting group behavior.

Quantitative Evidence Supporting the Selection of 2-(Phenylthio)ethanol Over Analogs


Comparative Performance in Heterocycle Synthesis: Yield and Selectivity on AlPO₄ and Pd/AlPO₄ Catalysts

In a direct head-to-head comparison under identical catalytic conditions, 2-(phenylthio)ethanol demonstrated a distinct reactivity profile and product distribution compared to its oxygen and nitrogen analogs, 2-phenoxyethanol and 2-anilinoethanol [1]. When subjected to reaction on AlPO₄ and Pd/AlPO₄ catalysts, 2-(phenylthio)ethanol yielded benzothiophene as the primary product, whereas 2-phenoxyethanol yielded benzofuran and 2-anilinoethanol yielded indole [1]. The study reports that 2-(phenylthio)ethanol, in the presence of Pd/AlPO₄, achieved a conversion of approximately 85% with a selectivity of over 90% for benzothiophene [1]. In contrast, 2-phenoxyethanol showed a conversion of 78% with a selectivity of 88% for benzofuran, while 2-anilinoethanol exhibited a conversion of 82% with a selectivity of 85% for indole [1]. This demonstrates that 2-(phenylthio)ethanol provides a unique and efficient pathway for accessing benzothiophene derivatives, a class of compounds with significant pharmaceutical and materials science applications [1].

Heterocyclic Chemistry Catalysis Organic Synthesis

Chemoselective Oxidation Behavior: Hydroxyl Group Preservation in Sulfide-to-Sulfoxide Conversion

A comparative study of chemoselective sulfide oxidation using a heterogeneous vanadium catalyst (VO-MCM-41) and H₂O₂ under solvent-free conditions revealed a critical differentiation: 2-(phenylthio)ethanol and 2-(methylthio)ethanol both retained their hydroxyl groups during the oxidation of the sulfide moiety to sulfoxide, with no observed alcohol oxidation [1]. This is a key advantage over non-hydroxylated sulfides like thioanisole, which are oxidized to the corresponding sulfoxides but cannot participate in subsequent derivatization steps. The study reported that 2-(phenylthio)ethanol was oxidized to 2-(phenylsulfinyl)ethanol with a yield of 92%, while 2-(methylthio)ethanol gave the corresponding sulfoxide in 89% yield [1]. The catalyst demonstrated excellent reusability, maintaining activity over at least four cycles [1].

Chemoselective Oxidation Catalysis Green Chemistry

Orthogonal Protecting Group Performance: Stability Under Basic Conditions and β-Elimination Removal

2-(Phenylthio)ethanol serves as the precursor to the 2-(phenylthio)ethyl (PTE) protecting group, which exhibits a unique 'two-stage' deprotection mechanism that provides significant advantages over conventional base-labile protecting groups . The PTE group is introduced at the N3-position of thymine via Mitsunobu reaction with 2-(phenylthio)ethanol and remains completely stable under strongly basic conditions (e.g., 0.5 M DBU in pyridine or concentrated aqueous ammonia) . This stability permits selective O-alkylation of the ribose moieties without undesired base alkylation, a common problem with other protecting groups . In contrast, conventional base-labile groups such as benzoyl or isobutyryl would be partially or fully removed under these conditions, leading to complex mixtures. Following oxidation of the thioether to the corresponding sulfone with m-CPBA (achieving >95% conversion), the protecting group is quantitatively removed via a β-elimination mechanism upon treatment with the same basic conditions required for final oligonucleotide deprotection and cleavage from solid support . The overall yield for the protection-deprotection sequence was reported to be 85-90% .

Oligonucleotide Synthesis Protecting Groups Nucleoside Chemistry

Physical Property Differentiation: Density and Boiling Point Compared to 2-Mercaptoethanol and 2-(Methylthio)ethanol

The physical properties of 2-(phenylthio)ethanol differ substantially from those of smaller thioether alcohols, which directly impacts its handling, purification, and compatibility in synthetic workflows . 2-(Phenylthio)ethanol has a density of 1.143 g/mL at 25°C and a boiling point of 115-116°C at 2 mmHg . In comparison, 2-mercaptoethanol (CAS 60-24-2) has a density of 1.114 g/mL and a boiling point of 157°C at 760 mmHg [1], while 2-(methylthio)ethanol (CAS 5271-38-5) has a density of 1.060 g/mL and a boiling point of 169-171°C at 760 mmHg [2]. The higher density and lower boiling point under reduced pressure of 2-(phenylthio)ethanol facilitate its separation from reaction mixtures via distillation or extraction, and its distinct refractive index (n20/D 1.592) provides a reliable quality control metric .

Physical Chemistry Process Development Purification

High-Value Application Scenarios for 2-(Phenylthio)ethanol in Research and Industry


Synthesis of Benzothiophene Derivatives for Pharmaceutical and Agrochemical Lead Discovery

Researchers seeking to construct benzothiophene scaffolds should procure 2-(phenylthio)ethanol as the starting material of choice. As demonstrated in direct comparative studies, this compound undergoes catalytic cyclization on Pd/AlPO₄ to yield benzothiophene with >90% selectivity and ~85% conversion, outperforming 2-phenoxyethanol and 2-anilinoethanol in both yield and product specificity . Benzothiophenes are core structures in numerous drugs (e.g., raloxifene, zileuton) and agrochemicals, making this synthetic route particularly valuable for medicinal and agricultural chemists. The high conversion and selectivity minimize purification efforts and maximize throughput in both discovery and scale-up settings .

Oligonucleotide Therapeutics: Protecting Group for Modified Nucleosides

In the synthesis of sugar-modified thymidine derivatives for antisense oligonucleotides or siRNA therapeutics, 2-(phenylthio)ethanol is essential as the precursor to the 2-(phenylthio)ethyl (PTE) protecting group . The PTE group's stability under strong basic conditions (0.5 M DBU in pyridine) allows for selective O-alkylation of the ribose moiety while keeping the N3-position of thymine protected—a critical capability not offered by standard benzoyl or isobutyryl groups . After completion of sugar modifications, the group is removed quantitatively via oxidation to the sulfone followed by β-elimination under the same basic conditions used for final deprotection, streamlining the overall synthetic sequence . This application is directly relevant to researchers in nucleic acid chemistry and biopharmaceutical process development.

Chemoselective Oxidation for Sulfoxide Building Block Synthesis

For synthetic chemists requiring a hydroxyl-containing sulfoxide intermediate, 2-(phenylthio)ethanol offers a distinct advantage over non-hydroxylated sulfides. Under catalytic oxidation conditions with VO-MCM-41 and H₂O₂, the sulfide group is selectively oxidized to the sulfoxide in 92% yield while the primary alcohol remains completely intact . This chemoselectivity enables the preparation of 2-(phenylsulfinyl)ethanol, which can subsequently be functionalized via the alcohol handle (e.g., esterification, etherification, or Mitsunobu reactions) while retaining the sulfoxide moiety. This two-step sequence provides access to chiral sulfoxides and sulfoxide-containing ligands for asymmetric catalysis, as well as to advanced intermediates for pharmaceutical synthesis .

Quality Control and Process Development: Reliable Physical Specification

Procurement of 2-(phenylthio)ethanol from reputable vendors ensures access to a well-characterized material with tightly controlled physical specifications. The compound's density (1.143 g/mL at 25°C), boiling point (115-116°C/2 mmHg), and refractive index (n20/D 1.592) are consistently reported across multiple authoritative sources . These properties are distinct from those of smaller thioether alcohols like 2-mercaptoethanol and 2-(methylthio)ethanol, allowing for unambiguous identity confirmation via simple measurements such as refractive index or density determination . This reduces the risk of misidentification or cross-contamination in multi-step synthetic processes and facilitates troubleshooting during scale-up. The 99% purity specification (GC) ensures reliable performance in sensitive reactions, and the compound's liquid form simplifies handling and automated dispensing in high-throughput synthesis platforms .

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